Ciladopa hydrochloride

Partial agonism Stereotyped behavior Dopamine D2 receptor

Ciladopa hydrochloride (developmental code AY-27,110) is a troponylpiperazine-derived, non-ergot partial dopamine D2 receptor agonist that was investigated clinically for the treatment of Parkinson's disease. Unlike ergot-derived agonists such as bromocriptine, ciladopa belongs to a chemically distinct structural class—its troponylpiperazine scaffold lacks the ergoline ring system—and it exhibits partial rather than full agonist activity at central dopaminergic receptors, a property that fundamentally alters its pharmacological profile relative to both full agonists like apomorphine and high-affinity ergot agonists.

Molecular Formula C21H27ClN2O4
Molecular Weight 406.9 g/mol
CAS No. 83529-09-3
Cat. No. B1669023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiladopa hydrochloride
CAS83529-09-3
Synonyms2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
AY 27110
AY-27110
ciladopa
Molecular FormulaC21H27ClN2O4
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC.Cl
InChIInChI=1S/C21H26N2O4.ClH/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24;/h3-9,14,19,25H,10-13,15H2,1-2H3;1H/t19-;/m1./s1
InChIKeyUIOUCVPFPQUSAS-FSRHSHDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciladopa Hydrochloride (CAS 83529-09-3): A Non-Ergot Partial Dopamine D2 Agonist for Differentiated Parkinsonian Research


Ciladopa hydrochloride (developmental code AY-27,110) is a troponylpiperazine-derived, non-ergot partial dopamine D2 receptor agonist that was investigated clinically for the treatment of Parkinson's disease [1]. Unlike ergot-derived agonists such as bromocriptine, ciladopa belongs to a chemically distinct structural class—its troponylpiperazine scaffold lacks the ergoline ring system—and it exhibits partial rather than full agonist activity at central dopaminergic receptors, a property that fundamentally alters its pharmacological profile relative to both full agonists like apomorphine and high-affinity ergot agonists [2].

Why Ciladopa Hydrochloride Cannot Be Generically Substituted with Other Dopamine Agonists


Dopamine agonists cannot be generically interchanged because therapeutic index is governed by the interplay of intrinsic efficacy (full versus partial agonism), receptor subtype selectivity, structural class (ergot versus non-ergot), and the propensity to induce behavioral supersensitivity upon chronic administration [1]. Ciladopa's partial agonist profile produces a sub-maximal behavioral response distinct from apomorphine, its non-ergot troponylpiperazine scaffold avoids ergoline-associated fibrotic risks, and its chronic administration uniquely fails to induce behavioral supersensitivity—a property that contrasts sharply with both apomorphine and bromocriptine, making indiscriminate substitution scientifically unsound [2].

Quantitative Comparative Evidence: Ciladopa Hydrochloride Versus Key Dopamine Agonist Comparators


Partial Agonism: Ciladopa Fails to Elicit Maximum Stereotyped Gnawing Unlike the Full Agonist Apomorphine

In direct behavioral assays, ciladopa hydrochloride induced stereotyped behavior in both rats and guinea pigs; however, unlike the full dopamine agonist apomorphine, ciladopa did not produce a maximum behavioral response—specifically, stereotyped gnawing was absent [1]. This demonstrates that ciladopa acts as a partial agonist with sub-maximal intrinsic efficacy at D2 receptors mediating stereotypy, whereas apomorphine, a full agonist, drives the behavioral response to its physiological ceiling [1].

Partial agonism Stereotyped behavior Dopamine D2 receptor Behavioral pharmacology

Clinical Efficacy in Levodopa-Refractory Advanced Parkinson's Disease: 32% Symptom Reduction on Validated Disability Scale

In a double-blind, randomized, placebo-controlled trial, ciladopa hydrochloride (mean dose 19.5 mg/day) added to levodopa produced a 32% decrease in symptoms on the Modified Columbia University Disability Scale compared to placebo (p ≤ 0.05), with 38% of patients (8 of 21) improving by at least 50% [1]. The mean number of 'on' hours increased by 20% (p ≤ 0.05), and the mean levodopa dose was reduced by 10% without increasing dyskinesias [1].

Advanced Parkinson's disease Levodopa-refractory Modified Columbia University Disability Scale Adjunctive therapy

Non-Ergot Troponylpiperazine Scaffold: Structural Differentiation from Ergot-Derived Agonists Like Bromocriptine

Ciladopa possesses a troponylpiperazine core structure that is chemically distinct from the ergoline ring system found in bromocriptine, pergolide, lisuride, and mesulergine [1]. In a structure-activity relationship study comparing ciladopa and its aralkyltroponylpiperazine analogues to bromocriptine, several compounds in this series demonstrated dopaminergic potency that was comparable or superior to bromocriptine in 6-OHDA-lesioned rat models of hypokinesia reversal, yet without the ergoline structural motif associated with fibrotic adverse reactions [2]. Ciladopa was explicitly classified as the non-ergoline agonist among the clinically tested dopamine agonists [1].

Non-ergot dopamine agonist Troponylpiperazine Structural class Ergot alkaloid

Chronic Administration Without Behavioral Supersensitivity: Differentiation from Apomorphine and Other Dopamine Agonists

Chronic injection of both subthreshold and suprathreshold doses of ciladopa hydrochloride failed to induce behavioral supersensitivity in rats, in marked contrast to apomorphine and other dopamine agonists, which are well-documented to produce behavioral sensitization upon repeated administration [1]. In a dedicated long-term study, ciladopa at 1.25 mg/kg SC daily for 4–6 weeks enhanced rotational behavior in 6-OHDA-lesioned rats considerably more and with an earlier onset than stereotypy, yet the duration of behavioral supersensitivity after treatment cessation was the same between lesioned and intact animals, indicating that behaviors mediated by supersensitive versus intact dopamine receptors are differentially affected by chronic ciladopa treatment [2].

Behavioral supersensitivity Chronic dosing Dopamine receptor regulation Tolerance

D2 Dopamine Receptor Binding Affinity: Quantitative Comparison with Bromocriptine Using Radioligand Displacement

Ciladopa displaced [3H]-haloperidol binding to rat striatal D2 dopamine receptors with an IC50 of 2,200 nM (2.20E+3 nM), as curated in BindingDB from ChEMBL data [1]. In comparison, bromocriptine binds to the D2 receptor with a Ki of approximately 0.62–10 nM across various assay systems, representing an affinity difference of roughly 200- to 3,500-fold in favor of bromocriptine [2]. Despite this lower D2 binding affinity, ciladopa demonstrated comparable or superior in vivo dopaminergic potency to bromocriptine in functional 6-OHDA lesion reversal models, suggesting that receptor binding affinity alone does not predict functional efficacy for this partial agonist [3].

D2 receptor binding Radioligand displacement Binding affinity IC50

D1/D2 Receptor Synergism: SKF 38393 Converts Ciladopa from Partial to Full Agonist Behavioral Response

The addition of the selective D1 receptor agonist SKF 38393 to ciladopa hydrochloride changed the behavioral response of ciladopa from that of a partial agonist to a full agonist in rats [1]. In the same study, SKF 38393 augmented the stimulatory but not the inhibitory response of apomorphine on locomotion, indicating that the D1/D2 interaction profile of ciladopa is mechanistically distinct from that of the full agonist apomorphine [1]. This finding demonstrates that ciladopa's partial agonism at D2 receptors is functionally modifiable by D1 receptor co-activation, a property not shared to the same qualitative degree by full D2 agonists.

D1/D2 synergism SKF 38393 Partial-to-full agonist conversion Dopamine receptor cooperativity

Recommended Research and Procurement Scenarios for Ciladopa Hydrochloride Based on Quantitative Differentiation Data


Preclinical Models of Levodopa-Refractory Advanced Parkinson's Disease Requiring Partial D2 Agonism

Ciladopa hydrochloride is specifically suited for rodent and non-human primate models of advanced Parkinson's disease where levodopa response has diminished. Its demonstrated 32% symptom reduction on the Modified Columbia University Disability Scale in levodopa-refractory patients (p ≤ 0.05), combined with a 10% levodopa dose-sparing effect without increasing dyskinesias, makes it the empirically validated choice for modeling adjunctive dopaminergic therapy in late-stage parkinsonism [1]. The compound's partial agonist profile ensures that D2 receptor stimulation remains sub-maximal, mimicking the therapeutic goal of smoothing dopaminergic tone without the pulsatile overstimulation associated with full agonists.

Chronic Dopaminergic Stimulation Studies Requiring Absence of Behavioral Supersensitivity

For long-term in vivo studies where behavioral sensitization is a confounding variable, ciladopa offers a critical experimental advantage: chronic administration of both subthreshold and suprathreshold doses fails to induce behavioral supersensitivity, unlike apomorphine and other dopamine agonists [2]. At a sustained dose of 1.25 mg/kg SC daily over 4–6 weeks, ciladopa selectively enhanced rotational behavior in 6-OHDA-lesioned rats while minimizing stereotypy escalation, providing a cleaner behavioral readout for studies of chronic dopaminergic stimulation [3]. This property is particularly valuable for research on levodopa-induced dyskinesia mechanisms where agonist-induced sensitization would otherwise confound interpretation.

D1/D2 Dopamine Receptor Cooperativity and Signal Integration Research

Ciladopa is uniquely suited as a pharmacological tool for dissecting D1/D2 receptor cross-talk because its behavioral response converts from partial to full agonism upon co-administration of the D1-selective agonist SKF 38393 [4]. This convertibility is not observed to the same extent with full D2 agonists like apomorphine, where SKF 38393 augments only the stimulatory component of locomotion. Researchers investigating the molecular basis of D1/D2 synergism in striatal medium spiny neurons can exploit ciladopa's D2 partial agonist baseline to isolate the contribution of D1 receptor co-activation to downstream signaling and behavioral output.

Non-Ergot Dopamine Agonist Reference Standard for Off-Target Profiling and Toxicology Studies

As a non-ergot troponylpiperazine with documented D2 binding (IC50 2,200 nM at rat striatal D2 receptors) and alpha-1 adrenergic receptor interaction (IC50 90,000 nM), ciladopa serves as a structurally distinct reference compound for benchmarking selectivity profiles of novel dopamine agonists [5]. Its well-characterized preclinical toxicology finding—microscopic testicular tumors in rodents leading to clinical discontinuation—provides a documented safety benchmark against which newer non-ergot candidates can be compared in rodent carcinogenicity studies [6]. This makes ciladopa a valuable positive control for regulatory toxicology screening panels.

Quote Request

Request a Quote for Ciladopa hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.